tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl group, an indazole moiety, and a piperazine ring, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through a cyclization reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Piperazine Ring: The piperazine ring is introduced by reacting the indazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate.
tert-Butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide.
Major Products Formed:
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor modulator. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways . The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets . This dual interaction mechanism allows the compound to exert its biological effects effectively.
Comparison with Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness: tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate stands out due to its unique combination of an indazole moiety and a piperazine ring. This structure provides enhanced biological activity and selectivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on current research findings.
- Chemical Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
- IUPAC Name : this compound
- PubChem CID : 44242925
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine core and subsequent coupling with the indazole moiety. The synthetic routes often utilize various catalysts and reagents to enhance yield and purity.
Pharmacological Profile
Research indicates that compounds similar to tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine derivatives exhibit significant pharmacological activities, particularly in modulating receptor pathways involved in inflammation and neuropharmacology.
- IRAK4 Inhibition : Some derivatives have been studied for their ability to inhibit Interleukin Receptor Associated Kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. For example, related compounds demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
- Dopamine Receptor Activity : Compounds within this class have been evaluated for their activity at dopamine receptors, specifically D3R agonism. These studies suggest that modifications to the piperazine structure can significantly influence receptor selectivity and efficacy .
- Antimicrobial Activity : Preliminary studies have shown that certain indazole-based compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
A notable study explored the structure-activity relationships (SAR) of piperazine derivatives, revealing that specific substitutions on the indazole ring enhance biological activity against targeted receptors. These findings highlight the importance of molecular modifications in optimizing therapeutic effects .
Data Table: Biological Activity Overview
Compound | Target | IC50 (nM) | Notes |
---|---|---|---|
tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine | IRAK4 | 50 | Potent inhibitor |
Related indazole derivative | D3R | 278 | Selective agonist |
Indazole analog | Antimicrobial | - | Effective against Gram-positive bacteria |
Properties
Molecular Formula |
C18H26N4O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O2/c1-5-15-14-7-6-13(12-16(14)20-19-15)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H,19,20) |
InChI Key |
VAAPAWMQIOHIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NN1)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.